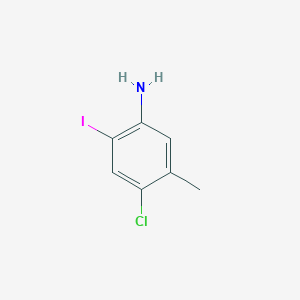

4-Chloro-2-iodo-5-methylaniline

描述

4-Chloro-2-iodo-5-methylaniline is an organic compound with the molecular formula C7H7ClIN. It is a solid substance . The compound is used as an intermediate in the synthesis of various other compounds .

Molecular Structure Analysis

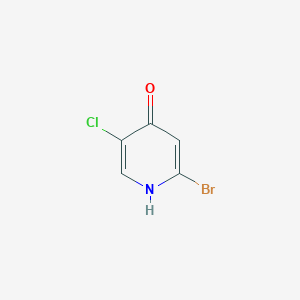

The molecular structure of 4-Chloro-2-iodo-5-methylaniline consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methylamine group . The InChI code for this compound is 1S/C7H7ClIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis

4-Chloro-2-iodo-5-methylaniline is a solid substance . It has a molecular weight of 267.5 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

Macromolecular Binding and Metabolism in Carcinogens :The research conducted by Hill, Shih, and Struck (1979) delves into the biochemical mechanisms of the carcinogen 4-chloro-2-methylaniline. They discovered that radioactivity from this compound extensively bound to protein, DNA, and RNA in rat liver, indicating its potential interactions with biological macromolecules (Hill, Shih, & Struck, 1979).

Spectral Analysis and Ab Initio Calculations :The work by Arjunan and Mohan (2008) presents a detailed study on the Fourier transform infrared and FT-Raman spectra of 4-chloro-2-methylaniline. They performed vibrational analysis and ab initio calculations, revealing insights into the compound's molecular structure and behavior (Arjunan & Mohan, 2008).

Antioxidant Activities in Novel Oxime Derivatives :Research conducted by Topçu et al. (2021) explored the synthesis of novel compounds involving 4-chloro-2-methylaniline. They evaluated these compounds for their antioxidant and antiradical activities, comparing them with standard agents, thereby indicating the potential of 4-chloro-2-methylaniline derivatives in addressing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).

Color Changes in Molecular Complexes :Jones, Wilson, and Thomas (2014) reported on the formation of molecular complexes involving 4-iodo-2-methylaniline. Their study demonstrated that combining certain components resulted in vividly red crystals due to molecular disorder and proton transfer, highlighting the compound's role in studying molecular interactions (Jones, Wilson, & Thomas, 2014).

DNA Damaging Effect of Aniline Derivatives :Przybojewska's study in 1997 evaluated the DNA damaging effects of 4-chloro-2-methylaniline and other aniline derivatives on bone marrow cells of mice. The findings indicated potential genotoxic and carcinogenic properties (Przybojewska, 1997).

Phenylation and Oxygenation in Dearomatization :Quideau et al. (2005) studied the oxidative dearomatization of phenols and anilines, involving 4-chloro-2-methylaniline. This research highlights the compound's utility in synthesizing cyclohexa-2,4-dienone derivatives and ortho-quinol imines (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Investigation of Molecular Structures :Dey and Desiraju (2004) compared the crystal structures of 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline. Their research provides insight into the molecular structure and behavior of these compounds, which is crucial for understanding their applications in various fields (Dey & Desiraju, 2004).

Synthesis of Key Intermediates in HIV Treatment :Mayes et al. (2010) described the synthesis of a key intermediate, involving 4-chloro-2-methylaniline, towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This study underscores the compound's significance in the development of HIV treatments (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).

Ionization Thermodynamics :Shanmuganathan and Vanajakshi (1970) conducted a study on the ionization constants of chloro, iodo, and nitro substituted 4-methyl-thioanilines, including insights into the thermodynamics of ionization. This research is significant for understanding the chemical behavior of these compounds under different conditions (Shanmuganathan & Vanajakshi, 1970).

Neoplasia from Oral Administration in Rats :Stula, Sherman, Zapp, and Clayton (1975) investigated the carcinogenic potential of 4,4′-methylene-bis(2-methylaniline), which is structurally related to 4-chloro-2-methylaniline. Their findings contributed to understanding the carcinogenicity of such compounds (Stula, Sherman, Zapp, & Clayton, 1975).

安全和危害

4-Chloro-2-iodo-5-methylaniline is classified as a hazardous substance. It is harmful if swallowed or in contact with skin . It can cause serious eye irritation . Safety precautions include avoiding dust formation, not breathing in dust, vapor, mist, or gas, not ingesting the compound, and using personal protective equipment .

属性

IUPAC Name |

4-chloro-2-iodo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWBXGNBGRTHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-iodo-5-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)

![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)